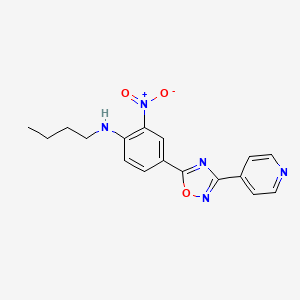
N-butyl-2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BODIPY-PA and is a fluorescent probe that can be used for imaging and detection purposes.
Mecanismo De Acción
BODIPY-PA functions as a fluorescent probe by emitting light when excited by a specific wavelength of light. The mechanism of action of BODIPY-PA involves the transfer of energy from the excited state of the molecule to the ground state, which results in the emission of light. The intensity of the emitted light is proportional to the concentration of the target molecule, which allows for quantitative analysis of the target molecule.
Biochemical and Physiological Effects:
BODIPY-PA has been shown to have minimal cytotoxicity and low phototoxicity, which makes it suitable for use in live cell imaging and other biological applications. However, the long-term effects of BODIPY-PA on cells and tissues are not well understood, and further studies are needed to assess its safety and potential side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of BODIPY-PA is its high sensitivity and specificity for detecting target molecules. It can also be easily conjugated to other molecules such as antibodies and peptides, which allows for targeted imaging and detection. However, BODIPY-PA has some limitations, including its susceptibility to photobleaching, which can limit its usefulness in long-term imaging experiments. It also has a limited excitation and emission range, which can restrict its use in certain applications.
Direcciones Futuras
There are several future directions for research on BODIPY-PA, including the development of new synthesis methods to improve the yield and purity of the compound. Furthermore, the use of BODIPY-PA in combination with other imaging techniques such as electron microscopy and super-resolution microscopy can provide more detailed information about the structure and function of cells and tissues. Additionally, the development of new applications for BODIPY-PA in areas such as drug discovery and diagnosis of diseases can lead to significant advancements in the field of biomedical research.
Métodos De Síntesis
The synthesis of BODIPY-PA involves the reaction of 4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline with N-butyl-2-nitroaniline in the presence of a catalyst. The reaction is carried out in a solvent such as acetonitrile or dichloromethane, and the product is purified using column chromatography. The yield of BODIPY-PA can be improved by optimizing the reaction conditions such as temperature, time, and the amount of catalyst used.
Aplicaciones Científicas De Investigación
BODIPY-PA has a wide range of scientific research applications, including but not limited to, imaging of live cells, detection of reactive oxygen species (ROS), and monitoring of protein-protein interactions. BODIPY-PA has been used to visualize the distribution of lipids in live cells and to study the dynamics of lipid metabolism. It has also been used to detect ROS in cells and tissues, which are involved in various physiological and pathological processes. Furthermore, BODIPY-PA has been used to monitor the interaction between proteins, which is essential for understanding the function of proteins in cells.
Propiedades
IUPAC Name |
N-butyl-2-nitro-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c1-2-3-8-19-14-5-4-13(11-15(14)22(23)24)17-20-16(21-25-17)12-6-9-18-10-7-12/h4-7,9-11,19H,2-3,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAUUBSULSEXJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=NC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7685899.png)


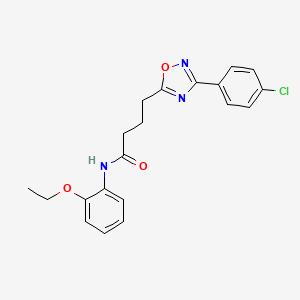
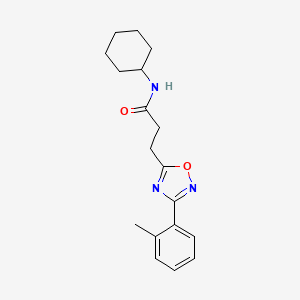

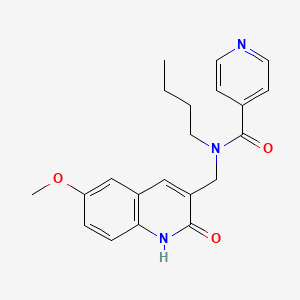
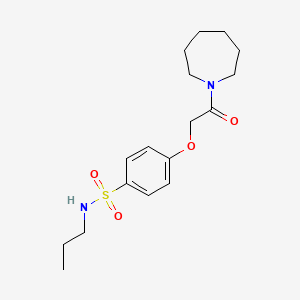

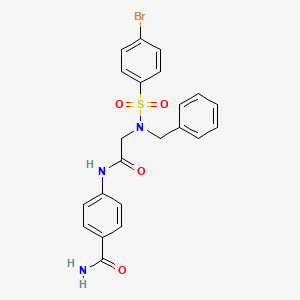
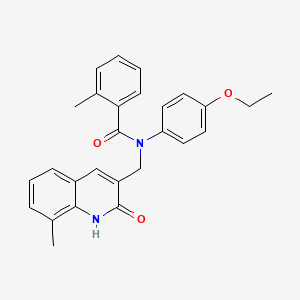
![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzenesulfonamide](/img/structure/B7685971.png)
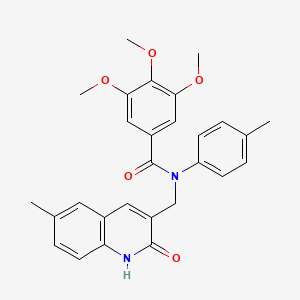
![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7686001.png)